molecular formula C20H22N4O B2604624 2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole CAS No. 2326569-56-4

2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole

Cat. No. B2604624
M. Wt: 334.423
InChI Key: SBIDBRBYEQJEPH-UHFFFAOYSA-N
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Description

The compound “2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole” is a complex organic molecule that contains several functional groups and rings. It includes a benzoxazole ring, a piperidine ring, and a pyrimidine ring attached to a cyclobutyl group. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazole ring, the formation of the piperidine ring, and the attachment of the pyrimidine ring to the cyclobutyl group. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The benzoxazole and pyrimidine rings are aromatic, meaning they have a stable, resonant structure. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basic properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzoxazole and pyrimidine rings might undergo electrophilic substitution reactions, while the piperidine ring could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, and the presence of polar or charged groups would influence properties like solubility, melting point, and boiling point .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

2-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-2-9-18-16(8-1)23-20(25-18)15-7-4-10-24(12-15)19-11-17(21-13-22-19)14-5-3-6-14/h1-2,8-9,11,13-15H,3-7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIDBRBYEQJEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole

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